molecular formula C15H12BrNO3 B11949174 2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid

2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid

Cat. No.: B11949174
M. Wt: 334.16 g/mol
InChI Key: XZZHVJZAEOYJCP-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H12BrNO3. This compound is characterized by the presence of a bromine atom, a methyl group, and a carbamoyl group attached to a benzoic acid core. It is commonly used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid typically involves the reaction of 4-bromo-2-methylaniline with phosgene to form the corresponding isocyanate, which is then reacted with benzoic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and carbamoyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Bromo-2-methylbenzoic acid: Shares a similar structure but lacks the carbamoyl group.

    2-Methyl-4-bromobenzoic acid: Another similar compound with slight variations in the position of functional groups.

    4-Bromo-2-fluorobenzoic acid: Contains a fluorine atom instead of a methyl group.

Uniqueness: 2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid is unique due to the presence of both the bromine atom and the carbamoyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

2-[(4-bromo-2-methylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C15H12BrNO3/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)

InChI Key

XZZHVJZAEOYJCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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